Valproic acid is a well-established drug used primarily for treating epilepsy and bipolar disorder. Its pharmacological effects are diverse, and recent studies have explored its impact on various biochemical pathways. One of the metabolites of valproic acid that has garnered interest is 5-Hydroxyvalproic acid, which may play a role in mediating some of the drug's effects. This analysis delves into the current research on 5-Hydroxyvalproic acid, examining its mechanism of action and potential applications in different fields.
In the context of neurology, the modulation of serotonin by valproic acid and its metabolites like 5-Hydroxyvalproic acid is significant. Serotonin is a key neurotransmitter in the brain, and its dysregulation is implicated in various neurological disorders. The findings from the aforementioned study1 suggest that 5-Hydroxyvalproic acid could have therapeutic potential in conditions where serotonin modulation is beneficial, such as epilepsy, depression, and other mood disorders.
Although not directly related to 5-Hydroxyvalproic acid, the study "Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress" provides insight into the role of similar hydroxy acids in plant defense mechanisms. The research demonstrates that 5-hydroxynorvaline, a stress-induced non-protein amino acid in maize, can inhibit insect reproduction. This suggests that hydroxy acids, in general, may have broader applications in agriculture for pest control and stress response2.
The controlled release of drugs is a critical aspect of pharmacology, and hydroxy acids can play a role in this field. For example, the paper "Modified hydroxypropyl methyl cellulose: Efficient matrix for controlled release of 5-amino salicylic acid" discusses the use of modified cellulose as a carrier for the controlled release of drugs. While this study does not directly involve 5-Hydroxyvalproic acid, it highlights the potential for hydroxy acids to be used in drug delivery systems, which could be applicable to 5-Hydroxyvalproic acid in the future3.
Lastly, the study "Blockade of the ATP-sensitive K+ channel by 5-hydroxydecanoate in guinea pig ventricular myocytes" examines the effects of 5-hydroxydecanoate on cardiac cells. It was found to reverse the shortening of action potential duration, suggesting a role in treating arrhythmias. Although this research focuses on a different hydroxy acid, it opens the possibility that 5-Hydroxyvalproic acid could similarly influence cardiac ion channels and have potential applications in cardiology4.
5-Hydroxyvalproic acid is classified as a branched-chain fatty acid derivative. It is primarily derived from the metabolism of valproic acid in the liver, where it undergoes enzymatic conversion via cytochrome P450 enzymes. This compound can be categorized under organic compounds, specifically as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) in its structure.
The synthesis of 5-hydroxyvalproic acid can be understood through its formation from valproic acid. The primary method involves:
The specific conditions under which this synthesis occurs can vary based on factors such as enzyme availability, substrate concentration, and individual metabolic differences.
The molecular structure of 5-hydroxyvalproic acid can be described as follows:
5-Hydroxyvalproic acid participates in various chemical reactions primarily related to its role as a metabolite:
These reactions are crucial for understanding its pharmacokinetics and potential interactions within biological systems.
The mechanism of action of 5-hydroxyvalproic acid is closely related to that of valproic acid itself:
These mechanisms contribute to its anticonvulsant properties and potential therapeutic effects in mood disorders.
These properties are essential for understanding its behavior in biological systems and pharmaceutical formulations.
5-Hydroxyvalproic acid has several scientific applications:
5-Hydroxyvalproic acid (5-OH-VPA), systematically named 5-hydroxy-2-propylpentanoic acid, is a major monooxygenated metabolite of the anticonvulsant drug valproic acid (2-propylpentanoic acid). Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol for the free acid form and 182.19 g/mol for its sodium salt (C₈H₁₅O₃Na) [1] [6] [7]. The compound features a hydroxyl group (-OH) substituted at the C5 position of the branched-chain carboxylic acid backbone. This structural modification enhances its polarity compared to the parent drug, significantly altering its physicochemical properties and metabolic fate [8]. The sodium salt form (CAS 78644-53-8) is commonly used in reference standards, with a purity typically exceeding 90-95% [6] [10].
Table 1: Fundamental Chemical Identifiers of 5-Hydroxyvalproic Acid
Property | Value | Source/CAS |
---|---|---|
IUPAC Name | 5-Hydroxy-2-propylpentanoic acid | [7] [10] |
Synonyms | 5-OH-VPA; 2-Propyl-5-hydroxypentanoic acid | [6] [10] |
Free Acid CAS | 53660-23-4 | [7] [10] |
Sodium Salt CAS | 78644-53-8 | [6] |
Molecular Formula (Acid) | C₈H₁₆O₃ | [1] [7] |
Molecular Formula (Salt) | C₈H₁₅O₃Na | [6] [10] |
Exact Mass | 160.1099 g/mol | [1] |
SMILES | CCC(CCCO)C(=O)O | [6] [10] |
Structurally, 5-hydroxyvalproic acid retains the branched-chain configuration of valproic acid but introduces a chiral center at C5. The racemic mixture (±)-5-hydroxyvalproic acid is predominantly studied, as enzymatic hydroxylation in humans produces both enantiomers [8]. The hydroxyl group facilitates phase II conjugation reactions (e.g., glucuronidation) and increases water solubility, influencing its pharmacokinetic behavior [8] [10].
5-Hydroxyvalproic acid is generated primarily via cytochrome P450 (CYP)-mediated ω-oxidation of valproic acid in the liver. The CYP isoforms CYP2C9, CYP2A6, and CYP4B1 catalyze the insertion of a hydroxyl group at the terminal carbon (C5) of one of the propyl side chains [8] [10]. This ω-hydroxylation pathway competes with β-oxidation (mitochondrial) and glucuronidation (UGT-mediated), accounting for approximately 30–50% of valproic acid’s metabolic clearance [2] [8].
Table 2: Metabolic Pathways Generating 5-Hydroxyvalproic Acid
Pathway | Enzymes Involved | Tissue Localization | Significance |
---|---|---|---|
ω-Oxidation | CYP2C9, CYP2A6, CYP4B1 | Hepatic microsomes | Dominant route for 5-OH-VPA formation |
β-Oxidation | Mitochondrial acyl-CoA enzymes | Liver, brain | Minor contributor via intermediates |
Further Oxidation | Alcohol dehydrogenases | Systemic | Converts 5-OH-VPA to 5-keto-VPA |
Following hydroxylation, 5-hydroxyvalproic acid undergoes further oxidation via alcohol dehydrogenases to form 5-keto-valproic acid and subsequently 5-hydroxyvalproic acid-CoA esters. These may undergo β-oxidation, yielding propionyl-CoA and acetyl-CoA fragments that enter the tricarboxylic acid cycle [8] [10]. Notably, 5-hydroxyvalproic acid itself can undergo glucuronidation by UGT enzymes (e.g., UGT1A3, UGT1A4, UGT2B7), facilitating renal excretion [8]. Quantitative studies indicate that 5-hydroxyvalproic acid and its derivatives constitute up to 40% of valproic acid metabolites in human urine [8].
The discovery of 5-hydroxyvalproic acid is intrinsically linked to the metabolic profiling of valproic acid, which began in earnest after its serendipitous identification as an anticonvulsant in 1963 [2] [9]. Early metabolic studies in the 1970s–1980s identified hydroxylated metabolites, including 5-hydroxyvalproic acid, in the urine of patients and animal models receiving valproic acid [8] [10]. Initial research focused on elucidating whether these metabolites contributed to valproic acid’s therapeutic effects or toxicity.
In the 1980s–1990s, studies using monospecific antibodies confirmed CYP4B1 as a key enzyme catalyzing 5-hydroxylation [10]. Concurrently, quantitative structure-activity relationship (QSAR) analyses explored the anticonvulsant potential of 5-hydroxyvalproic acid relative to valproic acid. These studies concluded that hydroxylation reduces penetration across the blood-brain barrier, diminishing direct antiseizure effects but potentially contributing to systemic pharmacological modulation [10].
The 21st century saw advances in understanding the metabolite’s role in idiosyncratic hepatotoxicity. Research revealed that 5-hydroxyvalproic acid is not intrinsically hepatotoxic but can be metabolized to reactive intermediates like 5-hydroxy-4-ene-valproic acid (Δ⁴-VPA) via CYP-mediated dehydrogenation. Δ⁴-VPA is a known mitochondrial toxin implicated in valproic acid-induced liver injury [5] [8]. Pharmacometabolomic approaches now leverage 5-hydroxyvalproic acid quantification alongside genetic markers (e.g., CYP2C9 polymorphisms) to predict individual susceptibility to valproic acid adverse reactions [8].
Recent investigations position 5-hydroxyvalproic acid within valproic acid’s disease-modifying effects. As a biomarker of ω-oxidation flux, it helps elucidate valproic acid’s impact on fatty acid metabolism, epigenetic regulation (via HDAC inhibition), and neuroprotective pathways [3] [8] [10]. Its role in oncology, as part of valproic acid’s histone deacetylase inhibitory profile, remains an active research frontier [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7